

5-Fluoro-1H-benzo[d]imidazole: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 5-fluoro-1H-benzo[d]imidazole

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and properties of **5-fluoro-1H-benzo[d]imidazole**, a key heterocyclic scaffold in medicinal chemistry. This document details experimental protocols, summarizes key physicochemical and spectral data, and outlines the general synthetic workflow.

Physicochemical and Spectral Properties

The introduction of a fluorine atom onto the benzimidazole core significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in drug discovery. A summary of its key properties is presented below.

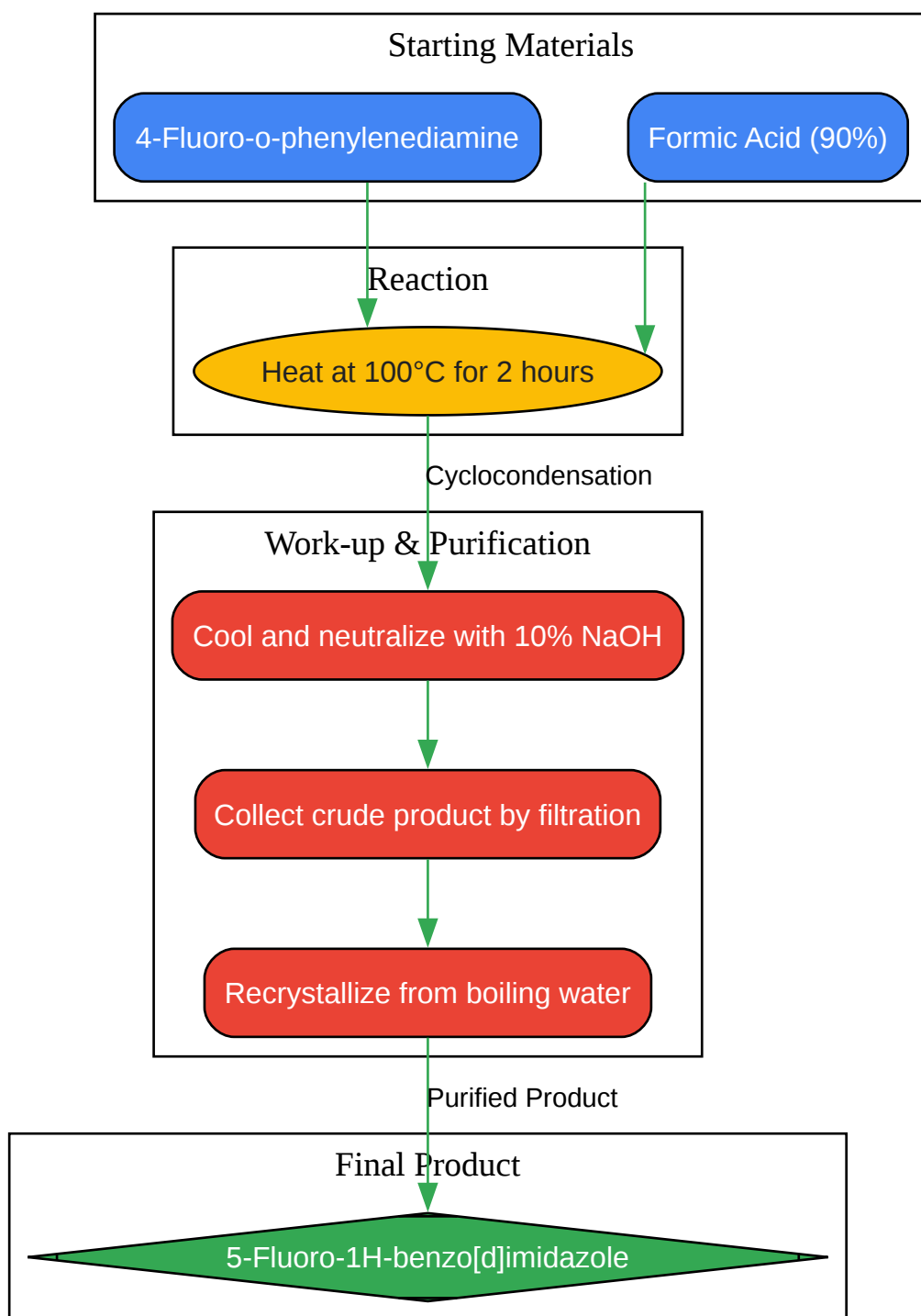
| Property | Value | Reference |
|-------------------|---|-----------|
| Molecular Formula | C ₇ H ₅ FN ₂ | [1] |
| Molecular Weight | 136.13 g/mol | [1] |
| Melting Point | 132 °C | [1] |
| Boiling Point | 363.8 ± 15.0 °C (Predicted) | [1] |
| Density | 1.370 ± 0.06 g/cm ³ | [1] |
| pKa | 11.69 ± 0.30 | [1] |
| LogP | 1.70200 | [1] |

Spectral Data Summary:

| Spectrum Type | Key Peaks/Shifts (ppm or cm ⁻¹) |
|---|--|
| ¹ H NMR (400 MHz, DMSO-d ₆) | δ 12.81 (s, 1H), 8.38 (s, 1H), 7.63 (dd, J = 8.5, 4.9 Hz, 1H), 7.47 (d, J = 7.8 Hz, 1H), 7.04 (td, J = 9.7, 1.9 Hz, 1H)[2] |
| ¹³ C NMR (100 MHz, DMSO-d ₆) | δ 158.29, 143.01, 140.79, 134.60, 115.70, 109.62, 100.93[2] |

Synthesis of 5-Fluoro-1H-benzo[d]imidazole

The most common and direct method for the synthesis of **5-fluoro-1H-benzo[d]imidazole** is the Phillips-Ladenburg condensation reaction. This involves the cyclocondensation of 4-fluoro-o-phenylenediamine with formic acid.



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Caption: General workflow for the synthesis of **5-fluoro-1H-benzo[d]imidazole**.

Experimental Protocol: Phillips-Ladenburg Condensation

This protocol is adapted from the general procedure for benzimidazole synthesis.[3]

Materials:

- 4-Fluoro-o-phenylenediamine
- 90% Formic Acid
- 10% Sodium Hydroxide Solution
- Deionized Water
- Activated Carbon (e.g., Norite)

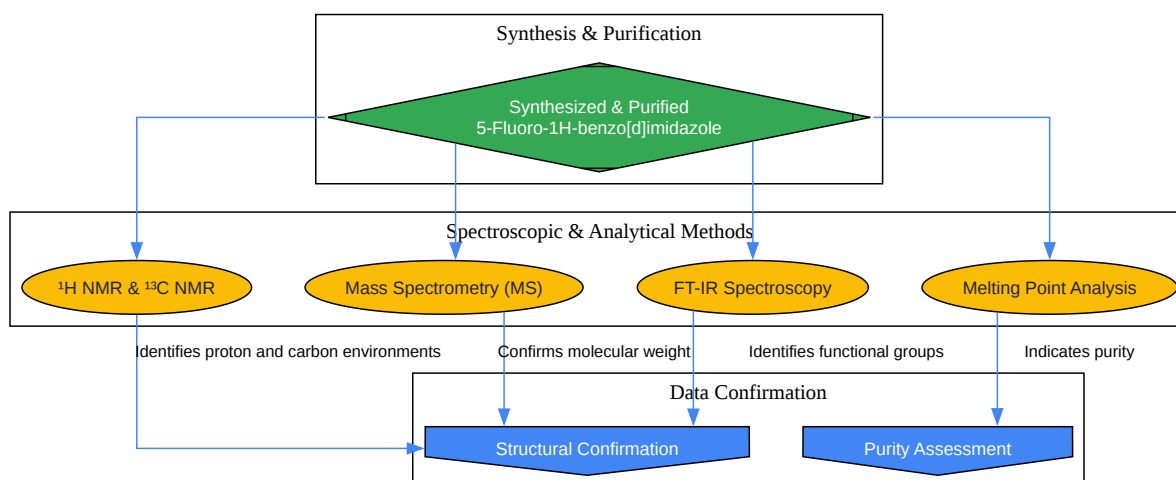
Procedure:

- In a 500 mL round-bottom flask, combine 0.5 moles of 4-fluoro-o-phenylenediamine with 0.75 moles of 90% formic acid.
- Heat the mixture in a water bath at 100°C for 2 hours.
- After heating, cool the reaction mixture to room temperature.
- Slowly add a 10% sodium hydroxide solution while stirring until the mixture is just alkaline to litmus paper.
- Collect the precipitated crude product by vacuum filtration using a Büchner funnel.
- Wash the crude product with cold deionized water.
- For purification, dissolve the crude product in a sufficient amount of boiling water.
- Add a small amount of activated carbon to the boiling solution and digest for 15 minutes to decolorize.

- Filter the hot solution rapidly through a pre-heated funnel to remove the activated carbon.
- Cool the filtrate to 10-15°C to allow the pure **5-fluoro-1H-benzo[d]imidazole** to crystallize.
- Collect the crystalline product by filtration and wash with a small amount of cold water.
- Dry the final product in an oven at 100°C.

Characterization Workflow

A standard workflow for the characterization of the synthesized **5-fluoro-1H-benzo[d]imidazole** is essential to confirm its identity and purity.



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Caption: Standard characterization workflow for **5-fluoro-1H-benzo[d]imidazole**.

Biological Significance and Applications

While **5-fluoro-1H-benzo[d]imidazole** itself is a foundational structure, its derivatives have garnered significant attention in medicinal chemistry for a wide range of therapeutic applications. The fluorine substituent can enhance biological activity and improve pharmacokinetic properties.

Derivatives of fluorinated benzimidazoles have been investigated for their potential as:

- **Anticancer Agents:** Some derivatives have shown potent inhibitory activity against cancer cell lines. For example, certain 5-fluoro-1H-benzimidazole-4-carboxamide derivatives are potent PARP-1 inhibitors.[4]
- **Antimicrobial Agents:** The benzimidazole scaffold is present in numerous antimicrobial drugs, and fluorinated analogues are explored for enhanced efficacy.
- **Enzyme Inhibitors:** As demonstrated with PARP-1, the fluorinated benzimidazole core can be tailored to inhibit specific enzymes involved in disease pathways.

The synthesis and characterization of **5-fluoro-1H-benzo[d]imidazole** are crucial first steps in the development of these more complex and potentially therapeutic molecules.

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References

- 1. echemi.com [echemi.com]
- 2. rsc.org [rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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